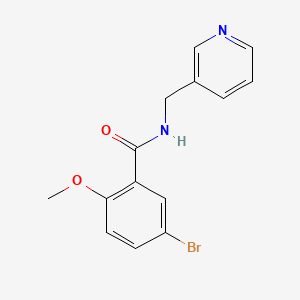
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide, also known as DFPM or Ro 25-6981, is a selective antagonist of the NMDA receptor subtype NR2B. It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to reduce the symptoms of schizophrenia in animal models.
Mechanism of Action
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is a selective antagonist of the NMDA receptor subtype NR2B. It binds to the NR2B subunit of the NMDA receptor and blocks its activity. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NR2B subunit, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has a high affinity for the NR2B subunit of the NMDA receptor, which makes it a selective antagonist. This selectivity reduces the risk of side effects associated with non-selective NMDA receptor antagonists.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in learning and memory. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, which makes it a potential therapeutic agent for these disorders. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise for its synthesis. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is also a potent antagonist of the NMDA receptor, which makes it potentially toxic at high doses.
Future Directions
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several potential future directions for research. It could be further studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide could also be used as a tool for studying the role of the NR2B subunit of the NMDA receptor in learning and memory. Future research could also focus on developing new compounds that are more selective and less toxic than N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Synthesis Methods
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-fluorobenzylpiperazine. The second step involves the reaction of 4-fluorobenzylpiperazine with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine with cyanamide to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZKZZERDEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)



![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)